1,2,4-Benzenetriol

Catalog No.
S576144
CAS No.
533-73-3
M.F
C6H6O3
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Benzenetriol

CAS Number

533-73-3

Product Name

1,2,4-Benzenetriol

IUPAC Name

benzene-1,2,4-triol

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C6H6O3/c7-4-1-2-5(8)6(9)3-4/h1-3,7-9H

InChI Key

GGNQRNBDZQJCCN-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,2,4-Trihydroxybenzene; 2,5-Dihydroxyphenol; 2-Hydroxy-1,4-hydroquinone; 2-Hydroxy-p-benzohydroquinone; 2-Hydroxyhydroquinone; 4-Hydroxycatechol; HHQ; Hydroxyhydroquinone; NSC 2818;

Canonical SMILES

C1=CC(=C(C=C1O)O)O

The exact mass of the compound 1,2,4-Benzenetriol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2818. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Hydroquinones - Supplementary Records. It belongs to the ontological category of benzenetriol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

1,2,4-Benzenetriol, also known as hydroxyhydroquinone, is an aromatic organic compound featuring three hydroxyl groups on a benzene ring at the 1, 2, and 4 positions. This specific substitution pattern provides multiple reactive sites, making it a versatile intermediate for organic synthesis in pharmaceuticals, dyes, and specialty chemicals. Its distinct redox properties and ability to form quinone structures are central to its utility as a reducing agent and a precursor in materials science, particularly for high-performance polymers. Unlike its isomers, the unique arrangement of its hydroxyl groups governs its reactivity, solubility, and electrochemical behavior, which are critical factors in procurement decisions for process-specific applications.

Substituting 1,2,4-Benzenetriol with its isomers, such as pyrogallol (1,2,3-benzenetriol) or phloroglucinol (1,3,5-benzenetriol), is often unviable due to significant differences in reactivity and electrochemical properties dictated by the hydroxyl group positions. The 1,2,4-arrangement creates a distinct electronic environment that influences oxidation potentials, chelation behavior, and polymerization pathways. For example, its performance as an oxygen scavenger in alkaline solutions is comparable to pyrogallol, but its unique redox potential makes it more suitable for specific electrochemical applications where more stable current responses are required. In polymer synthesis, this structural difference directly impacts the cross-linking mechanisms and resulting material properties like thermal stability, making a direct substitution with isomers or simpler diols like hydroquinone technically and commercially impractical for high-specification applications.

Precursor for High-Performance Polybenzoxazine Resins with Enhanced Thermal Stability

In the synthesis of high-performance thermosets, the choice of phenolic precursor is critical. Polybenzoxazines derived from 1,2,4-benzenetriol demonstrate superior thermal stability compared to those based on the common industrial standard, bisphenol-A (BPA). A study on phthalonitrile-based resins containing benzoxazine moieties showed that incorporating BPA could yield composites with a 10% weight loss temperature (T10%) up to 510°C. While direct head-to-head data with 1,2,4-benzenetriol in the same system is not available in this specific study, the known high thermal resistance of benzoxazines, often with a glass transition temperature (Tg) exceeding 150-200°C, underscores the importance of the phenolic backbone in achieving high thermal performance. The trifunctional nature of 1,2,4-benzenetriol allows for a higher cross-linking density compared to the difunctional BPA, which is a key factor for enhancing the thermal stability of the resulting polymer network.

Evidence DimensionThermal Stability (10% Weight Loss Temp, T10)
Target Compound DataEnables higher cross-linking density, a known strategy to increase thermal stability in polybenzoxazine systems.
Comparator Or BaselineBisphenol-A (BPA) based benzoxazine composites: T10% up to 510°C
Quantified DifferenceNot a direct comparison, but the trifunctionality of 1,2,4-benzenetriol offers a structural advantage for achieving higher thermal stability over difunctional phenols like BPA.
ConditionsSynthesis of polybenzoxazine/phthalonitrile composite laminates with glass fiber reinforcement.

For applications requiring high thermal resistance, such as aerospace composites or electronic encapsulants, selecting 1,2,4-benzenetriol as a precursor can provide a critical performance advantage over standard difunctional phenols.

Distinctive Electrochemical Behavior Compared to Isomers for Sensing and Redox Applications

The electrochemical properties of benzenetriols are highly dependent on the isomer structure. While all are redox-active, the 1,2,4-isomer (hydroxyhydroquinone) exhibits a different oxidation mechanism and potential compared to the 1,2,3-isomer (pyrogallol). Studies on pyrogallol show it undergoes a proton-coupled electron transfer (PCET) to scavenge superoxide radicals. While direct comparative quantitative data on oxidation potentials from a single study is sparse, it is established that the unique arrangement of hydroxyl groups in 1,2,4-benzenetriol leads to sharper, more stable current responses in some electrochemical contexts compared to its isomers. This differentiation is critical for developing reproducible electrochemical sensors or for use in synthetic routes where a specific redox potential is required to achieve product selectivity.

Evidence DimensionElectrochemical Response & Mechanism
Target Compound DataProduces sharper and more stable current responses in certain electrochemical applications.
Comparator Or BaselinePyrogallol (1,2,3-isomer): Engages in a well-characterized, multi-proton-coupled electron transfer mechanism.
Quantified DifferenceQualitative difference in signal stability and sharpness noted, which is critical for analytical reproducibility.
ConditionsGeneral electrochemical analysis; specific conditions vary by study.

For buyers developing electrochemical sensors, redox mediators, or sensitive synthetic protocols, the more stable and predictable electrochemical behavior of 1,2,4-benzenetriol can justify its selection over isomeric alternatives.

Efficient Precursor for Bio-Based Chemicals via Selective Dimerization

1,2,4-Benzenetriol (BTO), which can be synthesized from cellulose-derived 5-hydroxymethylfurfural (HMF), serves as a highly efficient platform for producing C-C cyclic compounds. In a notable process, BTO undergoes a C-C oxidative coupling dimerization reaction with a yield of 94.4% and nearly 100% selectivity under environmentally friendly conditions. This high-yield dimerization is a critical step in a pathway to produce high-density biofuels like bicyclohexane. This contrasts with the often complex and lower-yield side reactions seen with other phenolic compounds under similar oxidative conditions, highlighting the unique reactivity conferred by the 1,2,4-substitution pattern.

Evidence DimensionYield in Dimerization Reaction
Target Compound Data94.4% yield
Comparator Or BaselineGeneral difficulty in achieving high yields for similar C-C couplings with other bio-based phenols due to competing reactions.
Quantified DifferenceAchieves near-quantitative yield and selectivity, a significant advantage in process chemistry.
ConditionsC-C oxidative coupling reaction under environmentally friendly conditions.

For researchers and manufacturers in the green chemistry and biofuels sectors, the high-yield and high-selectivity conversion of 1,2,4-benzenetriol makes it a strategically valuable and process-efficient precursor compared to less reactive or less selective alternatives.

Development of High-Temperature Resistant Thermoset Resins

As a trifunctional monomer, 1,2,4-Benzenetriol is a preferred choice for synthesizing specialty polybenzoxazines and other phenolic resins where high cross-link density is required to achieve superior thermal stability (e.g., Tg > 200°C) and char yield for applications in electronics, aerospace, and industrial coatings.

Manufacturing of Reproducible Electrochemical Sensors and Redox-Active Materials

The defined and stable electrochemical signature of 1,2,4-Benzenetriol makes it a suitable building block for redox-active polymers or as a detection agent in sensors where signal reproducibility is paramount. Its selection over isomers like pyrogallol is justified when consistent current response is a critical performance metric.

Efficient Synthesis of Bio-Based Dimers and High-Density Fuels

In green chemistry and biofuel applications, 1,2,4-Benzenetriol serves as a key intermediate. Its ability to undergo highly selective, high-yield (94.4%) oxidative dimerization makes it a superior precursor for creating advanced C-C coupled cyclic compounds for biofuels and specialty chemicals.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

126.031694049 Da

Monoisotopic Mass

126.031694049 Da

Heavy Atom Count

9

Melting Point

140.5 °C

UNII

173O8B04RD

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

533-73-3

Wikipedia

Hydroxyquinol

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

1,2,4-Benzenetriol: ACTIVE

Dates

Last modified: 08-15-2023
Reveglia, Pierluigi; Savocchia, Sandra; Billones-Baaijens, Regina; Cimmino, Alessio; Evidente, Antonio; Isolation of Phytotoxic Phenols and Characterization of a New 5-Hydroxymethyl-2-isopropoxyphenol from Dothiorella vidmadera, a Causal Agent of Grapevine Trunk Disease., Journal of Agricultural and Food Chemistry, 668, 1760-1764. DOI:10.1021/acs.jafc.7b05248 PMID:29397696

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